N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE
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Overview
Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE: is a complex organic compound with a unique structure that combines a benzofuran moiety with a hydroxyethyl group and a dimethylamino benzamide group
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, indicating diverse modes of action .
Biochemical Pathways
It’s known that benzofuran compounds can affect multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of related 2,3-dihydrobenzofuran compounds in alcohol, carbon disulfide, chloroform, and diethyl ether suggests potential routes of absorption and distribution .
Result of Action
Benzofuran derivatives have been found to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
The solubility of related 2,3-dihydrobenzofuran compounds in various solvents suggests potential influences of the solvent environment on the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Moiety: This step involves the cyclization of an appropriate precursor to form the benzofuran ring. Common reagents used in this step include acids or bases to facilitate the cyclization process.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the benzofuran intermediate.
Formation of the Dimethylamino Benzamide Group: This step involves the reaction of the hydroxyethyl benzofuran intermediate with a dimethylamino benzoyl chloride or a similar reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions (such as temperature and pressure), and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxyethyl group
Substitution: Formation of various substituted derivatives
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(methylamino)benzamide
- N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(ethylamino)benzamide
- N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(propylamino)benzamide
Uniqueness
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE is unique due to the presence of the dimethylamino group, which can enhance its interaction with biological targets compared to its methyl, ethyl, or propyl analogs. This can result in different biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)16-5-3-4-15(11-16)19(23)20-12-17(22)13-6-7-18-14(10-13)8-9-24-18/h3-7,10-11,17,22H,8-9,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIPLCKJOLRMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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